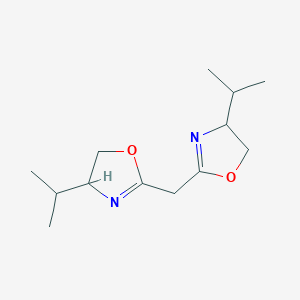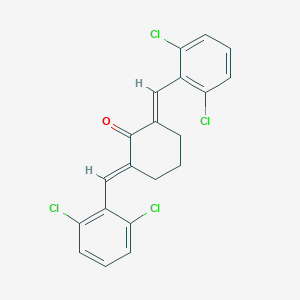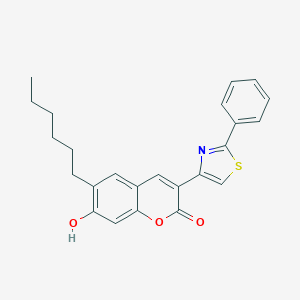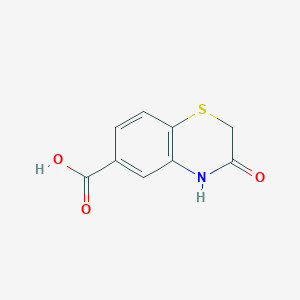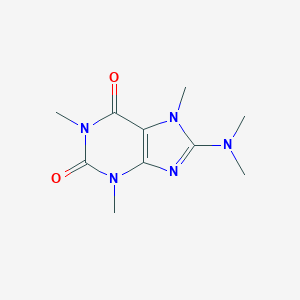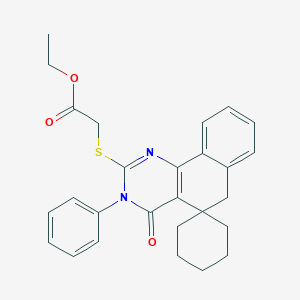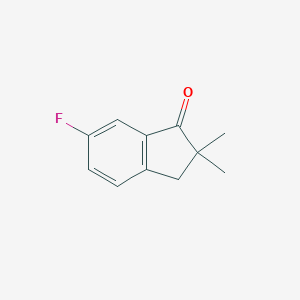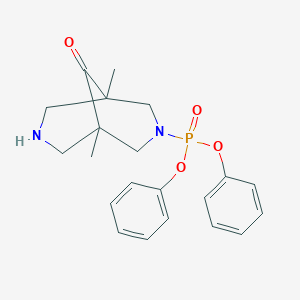![molecular formula C26H22BrNO4 B188502 ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate CAS No. 4608-97-3](/img/structure/B188502.png)
ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BRD7929 and is used as a chemical probe to study the biological mechanisms of various diseases.
Wirkmechanismus
BRD7929 inhibits the activity of bromodomain-containing proteins by binding to the bromodomain pocket. This binding prevents the proteins from interacting with acetylated lysine residues on histones, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are associated with various diseases.
Biochemische Und Physiologische Effekte
BRD7929 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, BRD7929 has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRD7929 in lab experiments is that it is a specific inhibitor of bromodomain-containing proteins. This specificity allows researchers to study the effects of inhibiting these proteins on disease progression. However, one limitation of using BRD7929 is that it may not be effective in all disease models. Additionally, the synthesis of BRD7929 is complex and may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for research involving BRD7929. One direction is to investigate the role of bromodomain-containing proteins in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to identify potential therapeutic targets for diseases that are associated with dysregulated gene expression. Additionally, researchers can explore the use of BRD7929 in combination with other drugs to enhance its therapeutic potential.
Synthesemethoden
BRD7929 can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 5-bromo-1-indole-3-carboxylic acid with thionyl chloride to form 5-bromo-1-indole-3-carbonyl chloride. This intermediate is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form 5-bromo-2-methyl-1H-indole-3-carbonyl chloride. The final step involves the reaction of ethyl benzyl ether with 5-bromo-2-methyl-1H-indole-3-carbonyl chloride to produce BRD7929.
Wissenschaftliche Forschungsanwendungen
BRD7929 is used as a chemical probe to study the biological mechanisms of various diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are associated with various diseases, such as cancer, inflammation, and neurological disorders. BRD7929 has been used in several studies to investigate the role of bromodomain-containing proteins in disease progression and to identify potential therapeutic targets.
Eigenschaften
CAS-Nummer |
4608-97-3 |
|---|---|
Produktname |
ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate |
Molekularformel |
C26H22BrNO4 |
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
ethyl 1-benzyl-5-(3-bromobenzoyl)oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H22BrNO4/c1-3-31-26(30)24-17(2)28(16-18-8-5-4-6-9-18)23-13-12-21(15-22(23)24)32-25(29)19-10-7-11-20(27)14-19/h4-15H,3,16H2,1-2H3 |
InChI-Schlüssel |
KGWHUJWJZXCMHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



